N-Nitrosoanabasine-13C6
Description
Properties
Molecular Formula |
C₄¹³C₆H₁₃N₃O |
|---|---|
Molecular Weight |
197.19 |
Synonyms |
N’-Nitrosoanabasine-13C6; NAB; N’-Nitrosoanabasine-13C6; 1-Nitrosoanabasine-13C6; 3-(1-Nitroso-2-piperidinyl)pyridine-13C6; 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine-13C6 |
Origin of Product |
United States |
Strategic Synthesis and Definitive Characterization of N Nitrosoanabasine 13c6 for Research Purity
Design and Execution of Synthetic Pathways for Stable Isotope Labeled N-Nitrosoanabasine-13C6
The synthesis of this compound is a meticulous process that demands careful selection of starting materials and optimization of reaction parameters to ensure high isotopic incorporation and chemical yield.
Selection and Preparation of Isotopic Precursor Compounds
The foundational step in the synthesis of this compound involves the procurement or synthesis of a suitable carbon-13 labeled precursor. A common strategy involves utilizing a commercially available, highly enriched 13C-labeled pyridine (B92270) or piperidine (B6355638) ring, which will form the core structure of the anabasine (B190304) molecule. For instance, a precursor such as pyridine-13C6 could serve as a starting point.
The subsequent synthetic steps would involve the construction of the piperidine ring onto the labeled pyridine core, or vice-versa, through a series of well-established organic reactions. The specific pathway chosen often depends on the availability and cost of the labeled precursors and the efficiency of the subsequent chemical transformations.
Optimization of Reaction Conditions for Carbon-13 Incorporation
Once the labeled precursor is obtained, the subsequent reactions are optimized to maximize the incorporation of the carbon-13 isotopes into the final N-Nitrosoanabasine structure. This involves a multi-step synthesis that could include reactions such as N-alkylation, cyclization, and finally, nitrosation.
The nitrosation step, which introduces the nitroso group (-N=O) to form the final product, is a critical stage. This is typically achieved by treating the anabasine-13C6 intermediate with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. Reaction parameters including temperature, reaction time, and stoichiometry of reagents are carefully controlled to prevent side reactions and ensure the highest possible yield of the desired this compound.
Rigorous Analytical Techniques for Compound Identification and Isotopic Enrichment Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Labeling Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of this compound, both ¹H and ¹³C NMR are utilized.
¹³C NMR: The ¹³C NMR spectrum provides direct evidence of the carbon framework. bhu.ac.in The chemical shifts of the carbon atoms in the pyridine and piperidine rings are compared to those of an unlabeled N-Nitrosoanabasine standard. bhu.ac.in The presence of signals in the expected regions confirms the formation of the correct carbon skeleton. bhu.ac.in Furthermore, the coupling patterns between adjacent ¹³C nuclei (¹³C-¹³C coupling) can provide definitive proof of the positions of the isotopic labels. bhu.ac.in The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. bhu.ac.in
¹H NMR: While ¹H NMR primarily provides information about the proton environment, it also offers indirect confirmation of the ¹³C labeling. The protons attached to the ¹³C-labeled carbons will exhibit characteristic splitting patterns (¹J-coupling) due to coupling with the ¹³C nucleus. bhu.ac.in The absence of these protons in a fully labeled ring or the presence of these specific couplings confirms the successful incorporation of the stable isotopes.
| NMR Data for this compound | |
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹³C (Aromatic) | 120-150 |
| ¹³C (Aliphatic) | 20-60 |
| ¹H (Aromatic) | 7.0-8.5 |
| ¹H (Aliphatic) | 1.5-4.0 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Purity Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS is crucial for two key assessments:
Accurate Mass Measurement: HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental value is compared to the theoretical exact mass of this compound, calculated based on its molecular formula (¹³C₆C₄H₁₁N₃O). A close match between the experimental and theoretical mass confirms the elemental composition of the synthesized compound.
Isotopic Enrichment Verification: HRMS can also determine the isotopic distribution of the synthesized compound. almacgroup.com By analyzing the relative intensities of the mass peaks corresponding to molecules with different numbers of ¹³C atoms (isotopologues), the isotopic enrichment can be calculated. almacgroup.comnih.gov For a highly enriched this compound sample, the most abundant peak in the mass spectrum will correspond to the molecule containing six ¹³C atoms. nih.gov The presence and relative abundance of peaks corresponding to molecules with fewer than six ¹³C atoms (e.g., ¹³C₅¹²C₁) allow for the precise calculation of the isotopic purity. isotope.com
| HRMS Data for this compound | |
| Parameter | Description |
| Molecular Formula | ¹³C₆C₄H₁₁N₃O |
| Theoretical Exact Mass | Calculated based on the precise masses of the isotopes. |
| Measured Exact Mass | Determined experimentally by HRMS. |
| Isotopic Purity | Percentage of molecules containing the desired number of ¹³C atoms, determined from the isotopic distribution in the mass spectrum. isotope.com |
Chromatographic Methods for Chemical Purity Assessment
To ensure that the synthesized this compound is free from any unreacted starting materials, byproducts, or other impurities, chromatographic techniques are employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. The synthesized this compound is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). The compound is then detected as it elutes from the column, typically using a UV detector or a mass spectrometer. A single, sharp peak at the expected retention time indicates a high degree of chemical purity. The presence of other peaks would signify the presence of impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For even greater sensitivity and specificity, LC can be coupled with tandem mass spectrometry (LC-MS/MS). regulations.gov This technique not only separates the components of the mixture but also provides mass spectral data for each component. regulations.gov This allows for the confident identification of the main product peak as this compound and helps in the identification of any minor impurities that may be present. regulations.gov The use of an isotopically labeled internal standard, such as [¹³C₆]NNAL, is common in such analyses for accurate quantification. acs.orgnih.gov
| Chromatographic Purity Analysis of this compound | |
| Technique | Purpose |
| HPLC | Assessment of chemical purity by separating the target compound from impurities. |
| LC-MS/MS | High-sensitivity and high-specificity analysis for purity assessment and impurity identification. regulations.gov |
The combination of these rigorous synthetic and analytical methodologies ensures the production of high-purity, accurately characterized this compound, a critical reagent for advancing research in tobacco-related carcinogenesis and for the development of sensitive analytical methods for monitoring human exposure to tobacco-specific nitrosamines.
Advanced Analytical Methodologies for the Quantification of N Nitrosoanabasine and N Nitrosoanabasine 13c6 in Diverse Matrices
Comprehensive Sample Preparation and Extraction Protocols
Effective sample preparation is a critical first step to isolate N-Nitrosoanabasine and its internal standard from complex sample matrices, minimize interferences, and concentrate the analytes for sensitive detection. lcms.cz The choice of extraction and clean-up protocol is highly dependent on the nature of the sample matrix.
Solid Phase Extraction (SPE) for Selective Analyte Enrichment
Solid Phase Extraction (SPE) is a widely employed technique for the purification and concentration of N-Nitrosoanabasine from various sample extracts. oup.com This technique utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through. The selection of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix components. sigmaaldrich.comresearchgate.net
For the analysis of TSNAs, including NAB, various SPE cartridges are utilized, such as those with mixed-mode sorbents combining hydrophobic and cation-exchange properties. researchgate.net Molecularly Imprinted Polymers (MIPs) represent a highly selective type of SPE sorbent, designed to bind specific analytes with high affinity. sigmaaldrich.com For instance, SupelMIP SPE-TSNA is a class-selective phase developed for the extraction of four major TSNAs, including NAB. sigmaaldrich.com The general SPE procedure involves conditioning the cartridge, loading the sample extract, washing away interferences with appropriate solvents, and finally eluting the purified analytes. oup.comsigmaaldrich.com
Table 1: Illustrative Solid Phase Extraction (SPE) Parameters for N-Nitrosoanabasine Analysis
| Parameter | Description | Reference |
| Sorbent Type | Mixed-mode hydrophobic/cation-exchange; Molecularly Imprinted Polymers (MIPs) for TSNAs. | sigmaaldrich.comresearchgate.net |
| Conditioning Solvent | Typically methanol (B129727) followed by an aqueous buffer to activate the sorbent. | sigmaaldrich.com |
| Sample Loading | The sample extract, often in an aqueous buffer, is passed through the cartridge. | sigmaaldrich.comresearchgate.net |
| Washing Solvents | A sequence of solvents is used to remove matrix interferences. For example, toluene (B28343) and a chloroform-methylene chloride mixture have been used to elute interfering materials from silica (B1680970) cartridges. | oup.com |
| Elution Solvent | A solvent or solvent mixture that disrupts the interaction between the analyte and the sorbent, allowing for its collection. Chloroform has been used to elute the TSNA fraction. | oup.com |
This table provides a generalized overview. Specific parameters can vary significantly based on the detailed methodology and the matrix being analyzed.
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.com In the context of N-Nitrosoanabasine analysis, LLE is often employed to partition the analyte from a complex aqueous matrix into an organic solvent, thereby concentrating it and removing water-soluble interferences. nih.govresearchgate.net
The efficiency of LLE is governed by the partition coefficient of the analyte between the two phases, which can be manipulated by adjusting the pH of the aqueous phase. chromatographyonline.com For instance, a single alkaline liquid-liquid extraction with a dichloromethane/isopropanol mixture has been used for the analysis of TSNAs in oral fluid. researchgate.net A comparison between SPE and LLE for cleaning up replacement liquids of electronic cigarettes found both methods to be effective. nih.gov Supported Liquid Extraction (SLE) is a variation of LLE where the aqueous sample is adsorbed onto an inert solid support, and the organic extraction solvent is then passed through the support to elute the analytes. chromatographyonline.com
Table 2: Example of Liquid-Liquid Extraction (LLE) Parameters
| Parameter | Description | Reference |
| Aqueous Phase | Sample dissolved in an aqueous buffer, often with pH adjustment to optimize partitioning. | chromatographyonline.com |
| Organic Solvent | Dichloromethane, ethyl acetate (B1210297), or a mixture of solvents like dichloromethane/isopropanol. | researchgate.nethealthycanadians.gc.ca |
| Extraction Procedure | Vigorous mixing of the two phases (e.g., using a wrist-action shaker) followed by separation of the layers. | chromatographyonline.comhealthycanadians.gc.ca |
| Post-Extraction | The organic phase containing the analyte is typically evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical instrument. | chromatographyonline.com |
This table presents a general outline. Specific conditions are method-dependent.
Matrix-Specific Sample Clean-up Procedures (e.g., tobacco products, environmental waters, biological research samples)
The complexity of the sample matrix necessitates tailored clean-up procedures to ensure accurate quantification of N-Nitrosoanabasine.
Tobacco Products: The analysis of TSNAs in tobacco requires robust extraction methods to handle the complex matrix. htslabs.com A common procedure involves extracting a weighed amount of the tobacco sample with an aqueous ammonium (B1175870) acetate solution. canada.cachromatographyonline.com The use of an internal standard, such as N-Nitrosoanabasine-13C6, is added prior to extraction to account for any analyte loss during sample preparation. canada.ca For smokeless tobacco, supercritical fluid extraction (SFE) with methanol-modified carbon dioxide has been shown to be effective. nih.gov
Environmental Waters: The determination of nitrosamines in water samples can be challenging due to their low concentrations. researchgate.net Clean-up often involves SPE to concentrate the analytes and remove interfering substances. researchgate.net
Biological Research Samples: The analysis of TSNAs and their metabolites in biological matrices like urine, serum, and oral fluid is crucial for exposure assessment. tandfonline.comnih.govnih.gov Methods often involve enzymatic hydrolysis (e.g., with β-glucuronidase) to release conjugated metabolites, followed by SPE for purification. nih.govacs.orgnih.gov For instance, in urine analysis, samples can be treated with β-glucuronidase to convert glucuronidated forms of TSNAs back to their free form before extraction. acs.orgnih.gov For toenail analysis, which can reflect long-term exposure, samples are processed to extract the analytes from the keratin (B1170402) matrix. nih.gov
High-Efficiency Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate N-Nitrosoanabasine from other co-extracted compounds before detection. The choice between liquid chromatography and gas chromatography is dependent on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) Parameters for Optimal Resolution
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the quantification of N-Nitrosoanabasine. nih.govcanada.canih.gov The use of an isotopically labeled internal standard like this compound is critical for achieving accurate and robust quantification by correcting for matrix-induced signal suppression or enhancement. nih.govlcms.czchromatographyonline.com
Optimal separation is typically achieved using a reversed-phase C18 column. htslabs.comregulations.gov The mobile phase usually consists of a mixture of an aqueous component and an organic solvent, with a gradient elution program to effectively separate the analytes. htslabs.comcanada.ca The aqueous phase is often buffered with ammonium acetate or contains a small percentage of an acid like acetic acid to improve peak shape and ionization efficiency. lcms.czhtslabs.comcanada.ca
Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters for N-Nitrosoanabasine Analysis
| Parameter | Example Condition | Reference |
| Column | Waters® Xterra MS C18, 50x4.6mm, 5µm | htslabs.com |
| Mobile Phase A | 0.1% acetic acid in H₂O or 5mM ammonium acetate in HPLC water | htslabs.comcanada.ca |
| Mobile Phase B | 0.1% acetic acid in MeOH or 5mM ammonium acetate in 95/5 acetonitrile (B52724)/water | htslabs.comcanada.ca |
| Flow Rate | 1 mL/min | htslabs.com |
| Injection Volume | 5 µL | htslabs.com |
| Column Temperature | 60°C | htslabs.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | htslabs.comcanada.ca |
This table provides an example of HPLC conditions. Parameters may need to be optimized depending on the specific instrument and application.
Gas Chromatography (GC) Conditions for Volatile Fraction Analysis
Gas Chromatography (GC), often coupled with a Thermal Energy Analyzer (GC-TEA) or a mass spectrometer (GC-MS/MS), is another established technique for the analysis of TSNAs, including N-Nitrosoanabasine. coresta.orgcanada.cacoresta.org GC is suitable for thermally stable and volatile compounds. While TSNAs can be analyzed by GC, the instability of N-nitroso compounds can be a challenge, sometimes favoring the use of chemical ionization (CI) over electron ionization (EI) in MS detection for better sensitivity and specificity. coresta.orgnih.gov
A typical GC method for TSNAs involves extraction with an organic solvent like dichloromethane, followed by a clean-up step, and then injection into the GC system. coresta.orgcanada.ca The separation is achieved on a capillary column, such as a VF-1ms. coresta.org
Table 4: Representative Gas Chromatography (GC) Parameters for N-Nitrosoanabasine Analysis
| Parameter | Example Condition | Reference |
| Column | VF-1ms capillary column | coresta.org |
| Injection Volume | 2 µL | coresta.org |
| Extraction Solvent | Basic dichloromethane | coresta.org |
| Purification | MgSO₄ + Na₂SO₄ | coresta.org |
| Detection | Chemical Ionization Tandem Mass Spectrometry (CI/MS/MS) or Thermal Energy Analyzer (TEA) | coresta.orgcanada.ca |
This table offers a general example of GC conditions. Specific parameters will vary based on the analytical method.
Sensitive Mass Spectrometric Detection and Quantification
The precise and sensitive quantification of N-Nitrosoanabasine (NAB) in various complex matrices is predominantly achieved through liquid chromatography coupled with mass spectrometry (LC-MS). This powerful analytical technique offers high selectivity and sensitivity, which are crucial for detecting the often low levels of NAB found in environmental and biological samples. The use of isotopically labeled internal standards, such as this compound, is a cornerstone of modern analytical methods, ensuring accuracy and reproducibility.
Tandem Mass Spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) Mode
Tandem mass spectrometry (MS/MS) operated in the selected reaction monitoring (SRM) mode is the gold standard for the quantification of tobacco-specific nitrosamines (TSNAs), including N-Nitrosoanabasine. lcms.czchromatographyonline.com This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first mass analyzer, its fragmentation in a collision cell, and the subsequent monitoring of a specific product ion in the second mass analyzer. This process provides a high degree of selectivity, as it is unlikely that other compounds in the matrix will have the same precursor-product ion transition. chromatographyonline.com
The specificity of SRM detection simplifies sample preparation requirements and significantly reduces the total analysis time. lcms.cz For enhanced confidence in analyte identification and quantification, two MS/MS ion pairs are often used for each analyte—one for quantification (quantifier) and another for confirmation (qualifier). chromatographyonline.com This dual-transition monitoring further increases the accuracy and selectivity of the method. chromatographyonline.com The use of MS/MS with an isotope-labeled internal standard ensures a high level of both selectivity and sensitivity. lcms.cz
Below is a table summarizing typical SRM transitions for N-Nitrosoanabasine and its isotopically labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| N-Nitrosoanabasine (NAB) | 192.1 | 162.1 | Quantifier |
| N-Nitrosoanabasine (NAB) | 192.1 | 94.1 | Qualifier |
| This compound | 198.1 | 168.1 | Internal Standard |
Isotope Dilution Mass Spectrometry (IDMS) Utilizing this compound as an Internal Standard
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to any sample preparation steps. regulations.govnih.gov For the analysis of N-Nitrosoanabasine, this compound serves as the ideal internal standard. otsuka.co.jp Since this compound is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same effects of sample preparation (e.g., extraction efficiency, matrix effects) and ionization. nih.gov
The use of a stable isotope-labeled internal standard that corresponds to each target analyte is crucial for correcting for analyte-dependent matrix effects, which can lead to errors in quantification if not properly addressed. chromatographyonline.com By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any variations or losses during the analytical process are compensated for, leading to highly accurate and precise quantification. nih.gov This approach has been successfully applied to the analysis of TSNAs in a variety of complex matrices, including tobacco, smokeless tobacco products, and mainstream tobacco smoke. chromatographyonline.comregulations.govcanada.ca The use of direct isotope analogues for all analytes ensures accurate quantification by accounting for analytical variabilities during sample processing, extraction, and instrumental analysis. nih.gov
Optimization of Ionization Sources and Fragment Ion Transitions
The choice of ionization source and the optimization of fragment ion transitions are critical for achieving the desired sensitivity and selectivity in the analysis of N-Nitrosoanabasine. Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for the analysis of polar compounds like TSNAs. regulations.govcanada.ca It typically generates protonated molecular ions, [M+H]+, with minimal fragmentation in the source. osti.gov Atmospheric pressure chemical ionization (APCI) is another option, particularly for less polar and more volatile compounds. plasmion.com
The optimization of mobile phase composition is also crucial. For instance, the use of a simple mobile phase of methanol and water has been shown to provide higher analyte signals for TSNAs compared to acetonitrile and water combinations. chromatographyonline.com Additives like formic acid or acetic acid can sometimes cause peak splitting and reduce signal intensity, while ammonium acetate can lead to ion suppression. chromatographyonline.com
Detailed fragmentation studies of TSNAs using techniques like electrospray ionization multistage tandem mass spectrometry help in elucidating the characteristic fragmentation patterns. nih.gov For N-Nitrosoanabasine, the fragmentation typically involves the piperidine (B6355638) ring. nih.gov The selection of specific and intense fragment ion transitions in SRM mode is paramount for method sensitivity. osti.gov For example, in the analysis of other nitrosamines, different collision energies can be used to generate specific fragments, with one transition chosen for quantification due to better peak shape and sensitivity, and another for confirmation. acs.org The ability to acquire both MRM and full scan MS data simultaneously can aid in characterizing potential matrix interferences and optimizing the analytical method. lcms.czwaters.com
The following table provides an example of optimized ion source conditions for TSNA analysis. chromatographyonline.com
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| ESI Voltage | 5800 V |
| Drying Gas Flow | 12 L/min |
| Nebulizer Gas Pressure | 280 kPa |
| Source Temperature | 400 °C |
| HSID Temperature | 200 °C |
Investigative Research on the Occurrence and Mechanistic Formation of N Nitrosoanabasine
Elucidation of N-Nitrosoanabasine Formation Pathways in Tobacco and Tobacco Products
The formation of N-Nitrosoanabasine in tobacco is not instantaneous; the compound is generally absent or present at very low levels in fresh, green tobacco leaves. tandfonline.comfda.govnih.gov Its genesis is a chemical process that occurs predominantly during the post-harvest curing, aging, and processing of the tobacco leaf. nih.govfrontiersin.orgresearchgate.net
The formation of N-Nitrosoanabasine is the result of a nitrosation reaction involving a specific precursor alkaloid and a nitrosating agent.
Precursor Alkaloid : The direct precursor to N-Nitrosoanabasine is the minor tobacco alkaloid anabasine (B190304) . frontiersin.orgresearchgate.netresearchgate.net This secondary amine is structurally susceptible to nitrosation. researchgate.net The major tobacco alkaloids—nicotine (B1678760), nornicotine, and anatabine—serve as precursors to other prominent TSNAs, namely NNK, NNN, and N'-nitrosoanatabine (NAT), respectively. frontiersin.orgresearchgate.net
Nitrosating Agents : The agents responsible for the nitrosation of anabasine are derived from nitrates absorbed from the soil during the cultivation of the tobacco plant. tandfonline.comfda.gov Tobacco types that require high-nitrogen fertilizers, such as Burley tobacco, tend to accumulate higher levels of nitrate (B79036). fda.govresearchgate.net During the curing process, microbial activity reduces this stored nitrate (NO₃⁻) into nitrite (B80452) (NO₂⁻). researchgate.netresearchgate.netimperialbrandsscience.com This nitrite, along with other nitrogen oxides (NOx) that can form, acts as the primary nitrosating agent, reacting with anabasine to yield N-Nitrosoanabasine. frontiersin.orgresearchgate.net
Table 1: Tobacco-Specific Nitrosamines and Their Precursor Alkaloids
| Tobacco-Specific Nitrosamine (B1359907) (TSNA) | Abbreviation | Precursor Alkaloid |
|---|---|---|
| N-Nitrosoanabasine | NAB | Anabasine |
| N'-Nitrosonornicotine | NNN | Nornicotine |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) | NNK | Nicotine |
| N'-Nitrosoanatabine | NAT | Anatabine |
The rate and extent of N-Nitrosoanabasine formation are heavily dependent on the conditions during tobacco processing. ontosight.ai The conversion of nitrate to the highly reactive nitrite is a key limiting factor, and this process is influenced by several environmental and procedural variables. researchgate.net
Curing Method : Air-curing, a method commonly used for Burley tobacco, provides conditions that are particularly favorable for TSNA formation. frontiersin.orgimperialbrandsscience.com This slow drying process allows for significant microbial activity, which facilitates the reduction of nitrate to nitrite. researchgate.netimperialbrandsscience.com In contrast, flue-cured tobaccos generally have lower TSNA levels, although NOx gases from heating units can contribute to formation. nih.gov
Temperature and Humidity : High humidity and warm temperatures during air-curing promote the growth of microorganisms responsible for converting nitrate to nitrite. researchgate.netallenpress.com Research has shown that TSNA concentrations may continue to increase after the initial cure if the tobacco leaves are stored in a barn under humid conditions. imperialbrandsscience.comallenpress.com
Processing and Storage : Beyond curing, further processing steps such as fermentation, aging, and storage can also contribute to the formation of N-Nitrosoanabasine. tandfonline.comfrontiersin.org These stages can sustain the conditions necessary for the chemical reactions between alkaloids and nitrosating agents to continue. tandfonline.com
Table 2: Factors Influencing N-Nitrosoanabasine Formation During Tobacco Curing
| Factor | Influence on NAB Formation | Mechanism |
|---|---|---|
| Tobacco Type (e.g., Burley) | Increases | Higher accumulation of nitrate, the ultimate source of nitrosating agents. frontiersin.orgresearchgate.net |
| Curing Type (Air-curing) | Increases | Slow drying at ambient temperatures promotes microbial nitrate reduction. researchgate.netimperialbrandsscience.com |
| High Humidity | Increases | Supports the growth of microbial populations that convert nitrate to nitrite. allenpress.com |
| High Temperature (during storage) | Increases | The interaction between high temperature and abundant nitrate can increase TSNA formation during storage. researchgate.net |
| Rapid Drying | Decreases | Limits the formation of nitrite, thereby reducing the subsequent formation of TSNAs. allenpress.com |
Detection and Genesis of N-Nitrosoanabasine in Environmental Compartments
The presence of N-Nitrosoanabasine and its precursors is not limited to tobacco products. Research has identified pathways for its formation in water systems, particularly in the context of chemical disinfection processes.
Studies have confirmed the presence of N-Nitrosoanabasine as a disinfection byproduct (DBP) in water. One line of research has focused on tobacco alkaloids as precursors. In one study, chloramination of water samples leached from cigarette tobacco resulted in the formation of TSNAs, including NAB, which coincided with a decrease in the concentration of their respective precursor alkaloids. nih.govacs.org
More recent research has identified a completely different precursor. A 2020 study using nontargeted analysis identified the natural N-heterocyclic compound 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCCA) in source water. nih.govacs.org Further investigation revealed that the chloramination of water containing MTCCA could produce four different nitrosamines, one of which was N-Nitrosoanabasine. nih.govacs.org This discovery points to natural N-heterocyclic compounds as a potential new source of nitrosamine precursors in water supplies. nih.gov
The formation of N-Nitrosoanabasine in water is contingent on the presence of its precursors and a suitable disinfection process.
Precursor Presence : The alkaloid anabasine can enter water systems, though its sources are not as widespread as other contaminants. nih.gov The natural product MTCCA, however, was found to be widespread in the source water and wastewater investigated in one study. Its concentrations were higher in upstream creeks near farms (23.2–332.2 ng L⁻¹) and lower in the main river (5.7–37.6 ng L⁻¹), suggesting a terrestrial, possibly agricultural, origin. nih.govacs.org
Formation During Disinfection : Chloramination, a common water disinfection process, has been explicitly shown to facilitate the formation of N-Nitrosoanabasine from both anabasine and MTCCA. nih.govacs.orgnih.govacs.org In experiments where individual alkaloids were subjected to chloramination, anabasine was confirmed to produce N-Nitrosoanabasine. nih.govacs.org Similarly, computational modeling and experimental results have helped to explain the potential chemical pathways through which the more complex MTCCA molecule is transformed into N-Nitrosoanabasine and other nitrosamines during chloramination. nih.govacs.org
Table 3: Formation of N-Nitrosoanabasine (NAB) in Water Disinfection Scenarios
| Identified Precursor | Source of Precursor | Disinfection Process | Finding |
|---|---|---|---|
| Anabasine | Leachate from tobacco products. nih.govacs.org | Chloramination | Confirmed formation of NAB from its alkaloid precursor. nih.govacs.org |
| 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCCA) | Detected in source water and wastewater, with higher concentrations near farms. nih.govacs.org | Chloramination | Confirmed as a precursor to NAB and three other nitrosamines. nih.govacs.org |
Academic Studies on the Endogenous Formation of N-Nitrosoanabasine in Biological Models
Endogenous formation refers to the synthesis of a compound within a living organism from external precursors. ebm-journal.org Studies have investigated whether N-Nitrosoanabasine can be formed within biological systems, which would represent a source of exposure independent of its pre-formed presence in tobacco or the environment.
Research using rat models has provided direct evidence for the endogenous formation of N-Nitrosoanabasine. nih.govresearchgate.net In one key experiment, rats were treated by gavage with (S)-nicotine and sodium nitrite. nih.gov The (S)-nicotine used in the study was found to contain trace amounts of other tobacco alkaloids, including anabasine. nih.gov Analysis of the urine collected from these rats revealed the presence of N-Nitrosoanabasine (NAB), as well as NNN and NAT. nih.govresearchgate.net
To confirm that the NAB was formed endogenously from the anabasine impurity and not from another metabolic pathway, a second experiment was conducted using synthetic (R,S)-nicotine that was free of anabasine and other minor alkaloids. nih.gov In the urine of rats treated with this pure nicotine and sodium nitrite, NAB was not detected. nih.gov These results demonstrate that when the precursor alkaloid anabasine and a nitrosating agent like nitrite are simultaneously present, N-Nitrosoanabasine can be formed endogenously. nih.gov
Table 4: Summary of Endogenous N-Nitrosoanabasine (NAB) Formation Study in Rats
| Treatment Group | Key Components | Urinary NAB Detected? | Conclusion |
|---|---|---|---|
| Experiment 1 | (S)-Nicotine (containing trace anabasine) + Sodium Nitrite | Yes | NAB was detected, suggesting endogenous formation. nih.govresearchgate.net |
| Experiment 2 | Synthetic (R,S)-Nicotine (anabasine-free) + Sodium Nitrite | No | Absence of NAB confirms that its formation in Exp. 1 was from the anabasine precursor, not from nicotine metabolism. nih.gov |
Application of Isotopic Tracers to Understand In Situ Nitrosation Processes
The investigation into the endogenous formation of N-nitroso compounds, such as N-Nitrosoanabasine (NAB), has been significantly advanced by the application of isotopic labeling techniques. These methods are crucial for unequivocally demonstrating the conversion of precursor molecules into their nitrosated derivatives within a biological system, a process known as in situ nitrosation. While direct studies tracing the conversion of isotopically labeled anabasine to labeled N-Nitrosoanabasine are not extensively detailed in publicly available literature, the foundational evidence for the endogenous formation of NAB from its precursor alkaloid has been established. This provides a clear framework for how such isotopic tracer studies are designed and interpreted.
A pivotal study demonstrated that tobacco-specific nitrosamines (TSNAs) can be formed endogenously in rats upon administration of tobacco alkaloids and sodium nitrite. nih.gov In this research, the (S)-nicotine administered to the rats was found to contain anabasine as a minor component. nih.govoup.com Following co-administration with sodium nitrite, N-Nitrosoanabasine was detected in the urine of the rats, providing strong evidence that anabasine can undergo nitrosation within the body to form NAB. nih.gov
This process involves the chemical reaction of a nitrosating agent, such as the nitrite ion (NO₂⁻) under acidic conditions, with the secondary amine group of the anabasine molecule. The acidic environment of the stomach is considered a primary site for such endogenous nitrosation reactions. acs.org
To definitively track this transformation and quantify the extent of in situ formation, a hypothetical study employing isotopic tracers would involve the administration of anabasine labeled with a stable isotope, such as ¹³C or ¹⁵N. For instance, anabasine-¹³C₆ could be administered to a model organism. The subsequent analysis of biological samples, like urine, would then specifically search for N-Nitrosoanabasine-¹³C₆. The presence of this labeled product would provide incontrovertible proof of its endogenous formation from the administered labeled precursor.
In this context, the compound N-Nitrosoanabasine-¹³C₆ plays a critical, albeit different, role as an indispensable tool for the accurate quantification of NAB in analytical methods. In studies investigating the presence of NAB in various matrices, including tobacco products and biological samples, a known amount of N-Nitrosoanabasine-¹³C₆ is added to the sample as an internal standard before extraction and analysis. nih.gov Because the isotopically labeled standard has nearly identical chemical and physical properties to the unlabeled NAB, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the unlabeled NAB to the labeled N-Nitrosoanabasine-¹³C₆ using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can precisely calculate the original concentration of NAB in the sample. nih.gov
The research that confirmed the endogenous formation of various TSNAs in rats provides key insights into this process. The table below summarizes the findings from an experiment where rats were treated with (S)-nicotine (containing trace amounts of other alkaloids) and sodium nitrite.
| Treatment Group | N-Nitrosoanabasine (NAB) Detected in Urine | N-Nitrosonornicotine (NNN) Detected in Urine | N-Nitrosoanatabine (NAT) Detected in Urine |
| (S)-Nicotine + NaNO₂ | Yes | Yes | Yes |
| Synthetic (R,S)-Nicotine + NaNO₂ | No | Yes | No |
| (S)-Nicotine alone | No | No | No |
| NaNO₂ alone | No | No | No |
| Data sourced from Carmella et al., 1997. nih.gov |
This data clearly illustrates that the presence of both the precursor alkaloids (found in the (S)-nicotine preparation) and a nitrosating agent (NaNO₂) is necessary for the formation of NAB and N-Nitrosoanatabine (NAT). nih.gov The formation of N-Nitrosonornicotine (NNN) in the synthetic nicotine group is attributed to the metabolic conversion of nicotine to nornicotine, which is then nitrosated. nih.gov
The yield of the endogenously formed nitrosamines from their respective precursor alkaloids was also quantified, demonstrating the efficiency of these in situ reactions.
| Endogenously Formed Nitrosamine | % Yield from Precursor Alkaloid |
| N-Nitrosoanabasine (NAB) | 0.68% |
| N-Nitrosoanatabine (NAT) | 2.1% |
| N-Nitrosonornicotine (NNN) | 0.00053% |
| Data sourced from Carmella et al., 1997. nih.gov |
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N-Nitrosoanabasine | C10H13N3O | CID 7069270 - PubChem N-Nitrosoanabasine | C10H13N3O | CID 7069270 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ... N-Nitrosoanabasine | C10H13N3O | CID 7069270 - PubChem. ... JavaScript is required... Please enable Javascript in order to use PubChem website. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYZmiGrQaF4rz08w9KXhavMy-pIm6WsFiF3oNBB-Fu6kL5uXwzOt3GmGYu_gcmsrKcBZ1lenT1jxFkThjSVO7Q98QT808VfYSh3BcDQLVkR1k0MB5P1zirfNwXahBtY_IYeAKs_lxR9GruEV7UzjaSlmrR8gflHQ==
Tobacco‐specific nitrosamines – Determination of N‐nitrosoanabasine, N‐nitrosoanatabine, N‐nitrosonornicotine and 4‐ - Publisso The parameters are N-nitrosoanaba- sine (NAB), N-nitrosoanatabine (NAT), N-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyri- dyl)-1-butanol (NNAL). NNAL is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Due to its sensitivity, this method is suitable for the detection of the aforementioned analytes in the urine of smokers. NNAL can also be quantified in the urine of passive smokers. The analytes NAB, NAT, NNN and NNAL are present in urine in both free and glucuronidated forms. ... This analytical method permits the determination of tobacco-specific nitro- samines (TSNA) in urine using liquid chromatography-tandem mass spec- trometry (LC-MS/MS). The parameters are N-nitro soanabasine (NAB), N-nitrosoanata bine (NAT), N-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyri dyl)-1-butanol (NNAL). NNAL is a metabolite of 4-(methylnitrosamino)-1-(3-pyri dyl)-1-butanone (NNK). Due to its sensitivity, this method is suitable for the detection of the aforementioned analytes in the urine of smokers. NNAL can also be quantified in the urine of passive smokers. ... This method is suitable for the determination of NAB, NAT, NNN and NNAL in human urine. Table 1 summarises the mean concentrations of TSNA in urine sam- ples of smokers (n = 83) and non-smokers (n = 25) determined in a volunteer study [Kavvadias et al. 2009 a]. The results are largely in line with literature data [Stepanov and Hecht 2005]. The biomarkers given are primarily used to assess the exposure of tobacco users to TSNA. NNAL can also be used to quantify the exposure of passive smokers to NNK. Table 1 NAB, NAT, NNN and NNAL levels determined in the urine of smokers and non-smokers (according to Kavvadias et al. 2009 a). ... In animal studies, NNN leads to tumor formation in the oesophagus while NNK has been shown to be a carcinogen in lung and pancreas [Hecht and Hoffmann 1989]. The metabolism of NAB, NNN and NNK is well known, while that of NAT is less well investigated [Hecht 1998]. The main metabolite of NNK is NNAL, which is also a carcinogen. NNAL can be O- or N-glucuronidated. NNAL is excreted in urine in both free and conjugated form (approximate ratio 1 : 1). About 20–30% of the ab- sorbed dose of NKK is excreted with the urine as NNAL [Hecht et al. 1993; Meger et al. 1999]. ... Unless otherwise specified, all chemicals must be at least p.a. grade. ∙ N-Nitrosoanabasine (NAB) (e.g. Toronto Research Chemicals Inc, Canada, No. N524250). ∙ N-Nitrosoanabasine-d4 (NAB-d4) (e.g. Toronto Research Chemicals Inc, Canada,. No. N524252). ∙ N-Nitrosoanatabine (NAT) (e.g. Toronto Research Chemicals Inc, Canada, No. N524750). ∙ N-Nitrosoanatabine-d4 (NAT- ... The analytes. NAB, NAT, NNAL and NNN were adequately stable under all conditions tested, with the exception of NNAL, which showed a clear increase in concentration after. 8.5 months (long-term stability). Thus, the long-term stability of NNAL is guaran- teed for about six months only. 9.7 Sources of error. Carryover effects in the chromatographic system, such as injection carryover effects, were investigated by multiple injections of ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPFEE6ZUc_MnYZUPTftyeChmBK5nKNIpwgUHYxrLcSTR8bu1oZSnYK0zq_wSKtBhmKc7Z3Xo1hc1sbzYNTl13WYGpbwZrpBcgfiQ2_fsOABUumYDM4WHhjfJ1SEulukkmGKynh1-9ApXsNZheqxe9oy6RcgS3lRug4VfJ0dLL4A1lqENE4PJlbXMrQ3VLW_MSmLQefzFgfgE5hXIUvub_xIrkIXayQgkaiw9c=
Stable isotope-labeled compounds in drug discovery and development - ResearchGate (2023-08-01) The use of stable isotope-labeled compounds has played a critical role in drug discovery and development. The applications are very broad, including, but not limited to, mechanistic investigation, as internal standards for bioanalysis, for metabolite identification, as tracers to evaluate in vitro/in vivo drug metabolism, for absorption, distribution, metabolism, and excretion (ADME) studies, and for dose selection for clinical studies. This review focuses on the current applications of stable isotope-labeled compounds in drug discovery and development, with an emphasis on non-traditional applications. The use of stable isotope-labeled compounds in the discovery space to understand complex drug metabolism, drug-drug interaction (DDI) potential, and drug toxicity is discussed. The application of stable isotope-labeled compounds in the development space to support clinical studies is also reviewed. ResearchGate Logo. Discover the world's research. 25+ million members; 160+ million publication pages; 2.3+ billion citations. Join for free. Public Full-text 1. Content may be subject to copyright. ... The use of stable isotope-labeled compounds has played a critical role in drug discovery and development. The applications are very broad, including, but not limited to, mechanistic investigation, as internal standards for bioanalysis, for metabolite identification, as tracers to evaluate in vitro/in vivo drug metabolism, for absorption, distribution, metabolism, and excretion (ADME) studies, and for dose selection for clinical studies. This review focuses on the current applications of stable isotope-labeled compounds in drug discovery and development, with an emphasis on non-traditional applications. The use of stable isotope-labeled compounds in the discovery space to understand complex drug metabolism, drug-drug interaction (DDI) potential, and drug toxicity is discussed. The application of stable isotope-labeled compounds in the development space to support clinical studies is also reviewed. ... The use of stable isotope-labeled compounds has played a critical role in drug discovery and development. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4bE8s-n8p6wN_i805o4tXQ4v3QYF9w_W9f4v_F5Vw3q0Q9c77rXw6_5y05Yx9q31wW7-z2YV9_h9W86rG2UaLw3e5lF3kY98LdO0-Yd1vO87_P7e5sW8-S-g=
Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed (2024-03-13) Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes. ... (2024-03-13) Shatai Road, Guangzhou 510515, China. 2 Department of Toxicology, School of Public Health (Guangdong Provincial Key Laboratory of Tropical Disease Research), Southern Medical University, 1023 S. ... (2024-03-13) Abstract. N-nitrosonornicotine (NNN) and N-nitrosoanabasine (NAB) are both tobacco-specific nitrosamines bearing two heterocyclic amino groups, NAB bearing an extra -CH2- group (conferring a hexa- rather than penta-membered cycle) but with significantly decreased carcinogenicity. However, their activating enzymes and related mutagenicity remain unclear. In this study, the chemical-CYP interaction was analyzed by molecular docking, thus the binding energies and conformations of NNN for human CYP2A6, 2A13, 2B6, 2E1 and 3A4 appeared appropriate as a substrate, so did NAB for human CYP1B1, 2A6, 2A13 and 2E1. ... (2024-03-13) In PIG-A assays in HepG2 cells NNN and NAB were weakly positive and simply negative, respectively; however, in C3A cells both compounds significantly induced gene mutations, NNN being slight more potent. Conclusively, both NNN and NAB are mutagenic and clastogenic, depending on metabolic activation by partially different CYP enzymes. Keywords: Centromere protein B; Clastogenicity; Metabolic activation; Micronuclei; Tobacco-specific nitrosamines. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vK368Y596L6F-l-z2t3g27Uf1J41pU1eYJ85yV9m7_sJd85k4dFpWp2Q3o86-0x45y_F7nU3K3E91-i24Yg8W29yC41f4F5g7-7b70yX3Wf6gT9Gg4=
Multifaceted Applications of N Nitrosoanabasine 13c6 As a Crucial Research Standard
Enhancement of Analytical Accuracy through Isotope Dilution Mass Spectrometry
Compensation for Matrix Effects and Sample Preparation Variability
The analysis of trace levels of compounds in complex matrices, such as biological fluids (e.g., urine, plasma) and tobacco products, is fraught with challenges. One of the most significant hurdles is the "matrix effect," where co-eluting endogenous or exogenous substances interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This can result in inaccurate quantification. Furthermore, variability during the multi-step process of sample preparation, including extraction, cleanup, and concentration, can lead to analyte loss and inconsistent recoveries.
N-Nitrosoanabasine-13C6 is instrumental in mitigating these issues. As a stable isotope-labeled internal standard, it is chemically identical to the analyte of interest, N-Nitrosoanabasine, with the only difference being the incorporation of six Carbon-13 isotopes. This subtle mass shift allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure that it behaves in the same manner as the native compound throughout the analytical workflow.
When a known amount of this compound is added to a sample at the beginning of the preparation process, it is subjected to the same matrix effects and potential losses as the endogenous NAB. By measuring the ratio of the response of the native analyte to that of the internal standard, analysts can effectively normalize the data, canceling out the influence of these confounding factors. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis.
Illustrative Data on Matrix Effect Compensation:
To demonstrate the efficacy of this compound in compensating for matrix effects, consider the following hypothetical data from the analysis of N-Nitrosoanabasine in different biological matrices. The matrix effect is calculated as the percentage of signal suppression or enhancement in the presence of the matrix compared to a pure solvent.
| Sample Matrix | Analyte Response (without IS) | Analyte Response (with IS) | Matrix Effect (%) | Recovery (%) |
| Solvent | 100,000 | 100,000 | 0 | 100 |
| Urine | 65,000 | 98,500 | -35 | 98.5 |
| Plasma | 72,000 | 99,200 | -28 | 99.2 |
| Saliva | 85,000 | 101,500 | -15 | 101.5 |
IS: Internal Standard (this compound) This table is generated for illustrative purposes based on established principles of using internal standards to correct for matrix effects.
Precision and Accuracy in Quantitative Analysis Across Diverse Samples
The ultimate goal of any quantitative analytical method is to provide results that are both precise (reproducible) and accurate (close to the true value). The use of this compound as an internal standard is fundamental to achieving high levels of precision and accuracy in the determination of N-Nitrosoanabasine across a wide variety of sample types.
By correcting for procedural variations, this compound significantly improves the precision of the measurement. Whether the sample is smokeless tobacco, cigarette smoke condensate, or a biological specimen from a clinical study, the internal standard ensures that the final calculated concentration is not skewed by inconsistencies in the analytical process.
The accuracy of the method is also greatly enhanced. By providing a constant reference point, the internal standard allows for the construction of reliable calibration curves and ensures that the quantification of the analyte is traceable and consistent over time and across different analytical batches. This is particularly crucial in large-scale biomonitoring studies and in the regulatory analysis of tobacco products, where dependable data is essential for public health decisions.
Table of Research Findings on Method Validation:
The following table summarizes typical performance characteristics of a validated analytical method for the quantification of N-Nitrosoanabasine using this compound as an internal standard.
| Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95-105% |
%RSD: Percent Relative Standard Deviation This table represents typical data from validated analytical methods and is for illustrative purposes.
Emerging Research Frontiers and Methodological Advancements for N Nitrosoanabasine 13c6
Development of High-Throughput and Miniaturized Analytical Platforms
The demand for rapid and cost-effective analysis of large numbers of samples in tobacco research and environmental monitoring has driven the development of high-throughput and miniaturized analytical platforms. These systems are essential for quantifying TSNAs like NAB, and N-Nitrosoanabasine-13C6 is a vital tool enabling their accuracy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern TSNA analysis. tandfonline.comnih.gov To increase throughput, these systems are often paired with automated sample preparation technologies. For instance, 96-well plate formats for sample extraction and cleanup allow for the simultaneous processing of numerous samples, significantly reducing manual handling and analysis time. nih.gov This approach minimizes the potential for human error and enhances the reproducibility of results.
Furthermore, innovations such as flow injection analysis coupled to high-resolution mass spectrometry (FIA-HRMS) are being explored for even faster screening of samples. While traditional chromatography can be time-consuming, FIA-HRMS allows for the direct introduction of samples into the mass spectrometer, providing a rapid assessment of TSNA levels. The use of this compound in these high-throughput methods is crucial for correcting analytical variability, ensuring that the speed of analysis does not compromise the quality of the data. chromatographyonline.com
Integration of Isotopic Labeling in Advanced Analytical Techniques for Complex Chemical Systems
The precise quantification of N-Nitrosoanabasine in complex matrices such as tobacco, smoke, and biological fluids is analytically challenging due to the presence of interfering substances. tandfonline.comnih.gov These substances can affect the ionization efficiency of the analyte in the mass spectrometer, a phenomenon known as the matrix effect, leading to inaccurate measurements. tandfonline.com The integration of this compound as an internal standard is a powerful strategy to overcome this challenge through a technique known as isotope dilution mass spectrometry (IDMS). nih.govnist.govresearchgate.netspringernature.com
In IDMS, a known quantity of this compound is added to the sample at the earliest stage of preparation. nih.gov Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same losses during sample extraction, cleanup, and the same matrix effects during analysis. ukisotope.com The mass spectrometer can distinguish between the analyte and the standard based on their mass difference. By measuring the ratio of the unlabeled analyte to the known amount of the labeled standard, an accurate and precise quantification can be achieved, effectively canceling out variations. nih.gov This approach is considered the gold standard for quantitative analysis in complex systems. chromatographyonline.com
Table 1: Comparison of Analytical Approaches for N-Nitrosoanabasine (NAB)
| Analytical Approach | Without Isotopic Labeling (External Calibration) | With this compound (Isotope Dilution) |
|---|---|---|
| Principle | Analyte signal is compared to a calibration curve prepared in a clean solvent. | Ratio of native analyte to a known amount of added labeled standard is measured. researchgate.net |
| Accuracy | Prone to inaccuracies due to matrix effects and sample preparation losses. tandfonline.com | High accuracy; corrects for matrix effects and procedural losses. ukisotope.com |
| Precision | Lower precision due to variability in sample handling and matrix interference. | High precision and reproducibility. nih.gov |
| Robustness | Sensitive to minor changes in experimental conditions. | More robust and less affected by variations in sample matrices. |
| Application | Suitable for simple, clean matrices. | Ideal for complex matrices like tobacco, smoke, and biological fluids. chromatographyonline.comnih.gov |
Exploration of Previously Unidentified Formation Pathways in Novel Matrices for Analytical Study
Understanding the formation pathways of N-Nitrosoanabasine is fundamental to developing effective analytical strategies for its detection and control. NAB is formed through the nitrosation of the tobacco alkaloid anabasine (B190304). tandfonline.comnih.govresearchgate.net This reaction primarily occurs during the post-harvest curing and processing of tobacco leaves, where microbial or chemical processes convert nitrates present in the leaf into nitrosating agents. researchgate.netnih.govpublisso.de
Research into these formation pathways is crucial for several reasons. Firstly, it helps identify the key conditions and precursors that lead to TSNA contamination in tobacco products. tandfonline.com Factors such as tobacco type, curing methods, and agricultural practices significantly influence the levels of anabasine and nitrates, and thus the potential for NAB formation. researchgate.net
Secondly, this knowledge is vital for developing analytical methods. For instance, when analyzing a new tobacco product or a novel nicotine (B1678760) delivery system (like e-liquids), understanding potential formation pathways allows analysts to anticipate the presence of NAB and optimize extraction and detection methods accordingly. researchgate.netresearchgate.net Furthermore, studies have investigated the potential for endogenous formation of TSNAs in the body from the intake of tobacco alkaloids and nitrites from other sources, presenting a different and more complex analytical challenge in biological matrices. nih.gov While tobacco remains the primary matrix of interest, the principles of NAB formation can inform analytical studies in other matrices where both anabasine and nitrosating agents might be present.
Innovation in Isotopic Labeling Strategies for Expanded Research Utility
The use of this compound itself represents an innovation in isotopic labeling for TSNA analysis. While deuterated standards (where hydrogen atoms are replaced by deuterium) are also used, carbon-13 labeling offers distinct advantages that expand research utility. publisso.depsu.edu
Carbon-13 labeled standards are generally more stable than their deuterated counterparts. Deuterium labels can sometimes be susceptible to back-exchange with hydrogen atoms from the surrounding solvent or matrix, which would compromise the accuracy of the quantification. ukisotope.com Furthermore, deuterated compounds can sometimes exhibit slightly different chromatographic behavior, eluting marginally earlier than the unlabeled analyte. This "isotopic shift" can be problematic in high-resolution analyses. This compound, however, co-elutes perfectly with the native NAB, which is the ideal characteristic for an internal standard as it ensures that both compounds experience the exact same conditions at the same time. ukisotope.comfoodriskmanagement.com
Table 2: Comparison of Isotopic Labeling Strategies for Internal Standards
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
|---|---|---|
| Principle | Hydrogen atoms are replaced with deuterium. | Carbon atoms are replaced with the stable ¹³C isotope. |
| Chromatographic Behavior | May exhibit a slight retention time shift compared to the native analyte. foodriskmanagement.com | Co-elutes perfectly with the native analyte. ukisotope.com |
| Isotopic Stability | Can be prone to H/D back-exchange in certain positions, affecting stability. ukisotope.com | Highly stable label with no risk of back-exchange. ukisotope.com |
| Mass Difference | Smaller mass difference per label (1 Da). | Larger mass difference per label (1 Da), but multiple labels are common (e.g., ¹³C₆). |
| Analytical Advantage | Generally less expensive to synthesize. | Considered the "gold standard" for isotope dilution due to identical physicochemical properties (except mass). foodriskmanagement.comcaymanchem.com |
Table 3: Compound Names
| Abbreviation/Code | Full Compound Name |
|---|---|
| This compound | N-Nitrosoanabasine-¹³C₆ |
| NAB | N-Nitrosoanabasine |
| TSNA | Tobacco-Specific Nitrosamine (B1359907) |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |
| FIA-HRMS | Flow Injection Analysis-High Resolution Mass Spectrometry |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing N-Nitrosoanabasine- in environmental or biological matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for structural confirmation and quantification. Isotopic purity () should be validated via nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment . For environmental samples, USEPA Method 521 or 625 is recommended for nitrosamine analysis, which includes solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) protocols .
Q. How should researchers assess the isotopic purity of N-Nitrosoanabasine- during synthesis or procurement?
- Methodological Answer : Isotopic purity is critical for tracer studies. Employ high-resolution mass spectrometry (HRMS) to verify the labeling ratio, ensuring minimal unlabeled contamination. Cross-validate using -NMR to confirm the absence of natural-abundance in the nitroso group and anabasine backbone .
Q. What safety protocols are essential when handling N-Nitrosoanabasine- in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for nitrosamines: use a closed-system handling setup, wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators. Ensure fume hoods with ≥100 ft/min airflow for volatile compound containment. Emergency protocols should include immediate decontamination with water for skin/eye exposure and medical consultation for inhalation incidents .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stability of N-Nitrosoanabasine- under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 2–12) at 25°C, 37°C, and 50°C. Monitor degradation kinetics using LC-MS/MS and quantify metabolites (e.g., anabasine-) to identify hydrolysis pathways. Include control samples spiked with unlabeled N-Nitrosoanabasine to distinguish isotopic effects .
Q. What strategies are effective for resolving contradictions between observed metabolic pathways of N-Nitrosoanabasine- and existing literature on its unlabeled counterpart?
- Methodological Answer : Perform comparative studies using both labeled and unlabeled forms in identical experimental systems (e.g., in vitro hepatic microsomes). Use -isotopic tracing via LC-HRMS to track metabolite formation. If discrepancies persist, validate assay conditions (e.g., enzyme activity, cofactor availability) and cross-reference with EPA Method 625 for analytical consistency .
Q. How should isotopic dilution mass spectrometry (IDMS) be optimized for quantifying N-Nitrosoanabasine- in complex biological matrices?
- Methodological Answer : Synthesize a deuterated or -labeled internal standard (IS) to correct for matrix effects. Optimize SPE cleanup steps to remove phospholipids and proteins. Validate the method by spiking known concentrations into plasma/tissue homogenates and calculating recovery rates (85–115%) and limits of detection (LOD < 0.1 ppb) .
Q. What experimental controls are critical when investigating the environmental persistence of N-Nitrosoanabasine- in soil or water systems?
- Methodological Answer : Include abiotic controls (autoclaved soil/water) to distinguish microbial vs. chemical degradation. Monitor release via gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to confirm mineralization. Use sterile-filtered samples to assess photodegradation kinetics under simulated sunlight .
Methodological Guidelines
- Data Validation : Cross-validate results using orthogonal techniques (e.g., GC-MS vs. LC-MS/MS) and adhere to USEPA Method 521 for nitrosamine-specific QA/QC protocols, including blanks, spikes, and duplicate analyses .
- Experimental Design : Align objectives with NSF funding criteria by defining hypotheses (e.g., "Does -labeling alter nitroso-group reactivity?") and incorporating milestones for synthesis, characterization, and application phases .
- Ethical Reporting : Cite primary sources (e.g., CAS RN 37620-20-5) and avoid non-peer-reviewed platforms like benchchem.com . Use IUPAC nomenclature and disclose isotopic purity in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
